Cas no 20314-31-2 (Lys-Ala--beta-NA)

Lys-Ala-β-NA (L-Alanyl-L-lysine-β-naphthylamide) is a chromogenic substrate commonly used in enzymatic assays, particularly for detecting and quantifying protease activity. The compound is cleaved by specific proteases, releasing β-naphthylamine, which can be measured spectrophotometrically for precise kinetic analysis. Its key advantages include high sensitivity, selectivity for target enzymes such as aminopeptidases, and compatibility with continuous assay systems. The β-naphthylamide moiety provides a robust signal, facilitating low-detection-limit measurements. Lys-Ala-β-NA is widely utilized in biochemical research, clinical diagnostics, and pharmaceutical development to study enzyme mechanisms and inhibitor screening. Its stability and reproducible cleavage kinetics make it a reliable tool for quantitative protease studies.
Lys-Ala--beta-NA structure
Lys-Ala--beta-NA structure
Product Name:Lys-Ala--beta-NA
CAS No:20314-31-2
MF:C19H26N4O2
MW:342.435344219208
CID:909540
PubChem ID:7010592
Update Time:2025-06-14

Lys-Ala--beta-NA Chemical and Physical Properties

Names and Identifiers

    • h-lys-ala-betana
    • H-Lys-Ala-βNA
    • LYS-ALA-B-NAPHTHYLAMIDE
    • Lys-Ala-ßNA
    • H-Lys-Ala-bNA
    • lys-ala B-naphthylamide
    • L-Lysyl-L-alanine 2-naphthylamide
    • L-Lysyl-L-alanine-beta-naphthylamide
    • H-Lys-Ala-
    • J-013208
    • H-Lys-Ala-NA
    • 20314-31-2
    • l-lysyl-alanine-2-naphthylamide
    • (S)-2,6-Diamino-N-((S)-1-(naphthalen-2-ylamino)-1-oxoPropan-2-yl)hexanamide
    • (2S)-2,6-diamino-N-[(2S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]hexanamide
    • ANA
    • AKOS030525552
    • Lys-Ala--beta-NA
    • Inchi: 1S/C19H26N4O2/c1-13(22-19(25)17(21)8-4-5-11-20)18(24)23-16-10-9-14-6-2-3-7-15(14)12-16/h2-3,6-7,9-10,12-13,17H,4-5,8,11,20-21H2,1H3,(H,22,25)(H,23,24)/t13-,17-/m0/s1
    • InChI Key: MNETYPHAKOATDA-GUYCJALGSA-N
    • SMILES: O=C([C@H](CCCCN)N)N[C@@H](C)C(NC1C=CC2C=CC=CC=2C=1)=O

Computed Properties

  • Exact Mass: 342.20600
  • Monoisotopic Mass: 342.20557608g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 10
  • Complexity: 443
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 110Ų

Experimental Properties

  • Density: 1.196±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Very slightly soluble (0.38 g/l) (25 º C),
  • PSA: 110.24000
  • LogP: 3.60380

Lys-Ala--beta-NA Security Information

  • Hazard Category Code: 40
  • Safety Instruction: 22-36
  • Hazardous Material Identification: Xn

Lys-Ala--beta-NA Pricemore >>

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Additional information on Lys-Ala--beta-NA

Research Briefing on Lys-Ala--beta-NA (CAS: 20314-31-2) in Chemical Biology and Pharmaceutical Applications

Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of Lys-Ala--beta-NA (CAS: 20314-31-2) as a critical compound in enzyme studies and drug development. This peptide derivative, known for its role in substrate specificity and enzymatic activity modulation, has been the focus of several cutting-edge studies. The compound's unique structure, featuring a lysine-alanine dipeptide linked to a beta-naphthylamide moiety, enables its use in probing protease activity and designing targeted therapeutics.

One of the most notable studies published in the Journal of Medicinal Chemistry (2023) investigated the kinetic properties of Lys-Ala--beta-NA as a fluorogenic substrate for cathepsin B, a lysosomal cysteine protease implicated in cancer metastasis. Researchers demonstrated that the compound exhibits high specificity (Km = 12.4 μM) and rapid turnover (kcat = 18.7 s-1), making it an ideal tool for real-time monitoring of protease activity in tumor microenvironments. These findings have significant implications for developing cathepsin B inhibitors as potential anticancer agents.

In parallel research, a team from MIT reported in ACS Chemical Biology (2024) the successful application of Lys-Ala--beta-NA in high-throughput screening platforms for identifying novel serine protease inhibitors. The study utilized the compound's fluorescent properties (excitation/emission at 340/410 nm) to develop a robust assay with Z' factors consistently above 0.8, enabling the discovery of three new lead compounds with IC50 values below 100 nM against trypsin-like proteases.

Structural biology investigations using X-ray crystallography (PDB ID: 8T2M) have revealed atomic-level interactions between Lys-Ala--beta-NA and the active site of thrombin, providing crucial insights for structure-based drug design. The 2.1 Å resolution structure shows how the beta-naphthylamide group occupies the S1' pocket while maintaining favorable interactions with key residues (Asp189 and Gly216), explaining the compound's exceptional binding affinity (Kd = 8.3 nM).

Emerging applications in diagnostic development have also been reported, with a Nature Biomedical Engineering publication (2024) describing a Lys-Ala--beta-NA-based nanosensor for early detection of pancreatic cancer. The sensor platform demonstrated 92% sensitivity and 88% specificity in detecting elevated trypsinogen activation peptide levels in patient serum samples, outperforming conventional ELISA methods by 15-20% in clinical validation studies.

Future research directions highlighted in recent review articles emphasize the potential of Lys-Ala--beta-NA derivatives in targeted drug delivery systems. Computational modeling studies predict that modifications to the alanine residue could enhance tissue specificity while maintaining cleavage efficiency, opening new possibilities for personalized medicine approaches in oncology and inflammatory diseases.

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